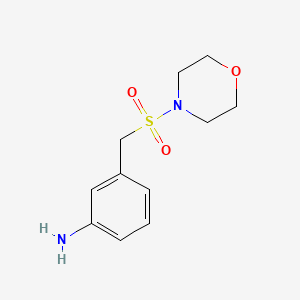

3-((Morpholinosulfonyl)methyl)aniline

Description

Properties

IUPAC Name |

3-(morpholin-4-ylsulfonylmethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O3S/c12-11-3-1-2-10(8-11)9-17(14,15)13-4-6-16-7-5-13/h1-3,8H,4-7,9,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHWNPMPPDIHZJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1S(=O)(=O)CC2=CC(=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 3-((Morpholinosulfonyl)methyl)aniline

Executive Summary

As medicinal chemistry pivots toward highly functionalized, structurally complex scaffolds, bifunctional building blocks have become indispensable. 3-((Morpholinosulfonyl)methyl)aniline (CAS: 1073485-57-0) is a specialized intermediate engineered for the rapid assembly of advanced therapeutics, particularly in the domains of targeted protein degradation and kinase inhibition[1][2]. This whitepaper provides a comprehensive technical breakdown of its physicochemical properties, self-validating synthetic methodologies, and rational application in drug design.

Structural and Physicochemical Profiling

The molecular architecture of 3-((Morpholinosulfonyl)methyl)aniline is deliberately designed to offer both synthetic versatility and favorable pharmacokinetic (PK) properties.

Quantitative Data Summary

| Property | Value |

| Chemical Name | 3-((Morpholinosulfonyl)methyl)aniline |

| Common Synonyms | 3-(morpholine-4-sulfonylmethyl)-phenylamine[1] |

| CAS Registry Number | 1073485-57-0[1] |

| Molecular Formula | C11H16N2O3S[1] |

| Molecular Weight | 256.326 g/mol [1] |

| InChIKey | AHWNPMPPDIHZJK-UHFFFAOYSA-N[1] |

| Structural Class | Substituted Aniline / Sulfonamide |

Causality of Structural Elements

-

The Aniline Handle : The primary aromatic amine serves as a highly reactive nucleophile. It is primed for amide coupling with carboxylic acids or Buchwald-Hartwig amination with aryl halides, allowing seamless integration into larger heterocyclic cores (e.g., pyrrolo[2,3-b]pyridines)[2].

-

The Sulfonylmethyl Linker (-CH₂-SO₂-) : Unlike direct arylsulfonamides, the insertion of a methylene spacer breaks the extended conjugation and introduces a critical degree of conformational flexibility. This allows the attached morpholine ring to adapt to varying steric environments within target binding pockets[3].

-

The Morpholine Ring : A privileged motif in pharmacology. Morpholine enhances aqueous solubility, modulates the overall basicity (pKa) of the parent drug, and frequently engages in solvent-exposed hydrogen bonding, thereby improving oral bioavailability[4].

Synthetic Methodology & Self-Validating Protocol

To ensure high purity and yield for downstream library synthesis, the preparation of this building block must be tightly controlled. The following two-step protocol is designed as a self-validating system, incorporating in-line quality control checks.

Step 1: Sulfonamide Formation

-

Reaction Setup : Dissolve (3-nitrophenyl)methanesulfonyl chloride (1.0 eq) in anhydrous dichloromethane (DCM) at 0°C under an inert nitrogen atmosphere.

-

Reagent Addition : Add morpholine (1.2 eq) dropwise, followed immediately by N,N-diisopropylethylamine (DIPEA, 1.5 eq).

-

Mechanistic Causality : The 0°C temperature suppresses the formation of sulfonic acid hydrolysis byproducts. DIPEA is selected over triethylamine because its steric bulk minimizes nucleophilic competition, ensuring the morpholine exclusively attacks the sulfonyl electrophile.

-

Validation Check : Monitor via Thin Layer Chromatography (TLC) using Hexane:EtOAc (1:1). The complete disappearance of the sulfonyl chloride spot and the emergence of a highly UV-active, lower-Rf spot confirms total conversion to the nitro-intermediate.

Step 2: Nitro Reduction

-

Reaction Setup : Dissolve the intermediate 4-((3-nitrobenzyl)sulfonyl)morpholine in a solvent mixture of Ethanol/Water (3:1).

-

Reagent Addition : Add Iron powder (5.0 eq) and Ammonium Chloride (NH₄Cl, 2.0 eq). Reflux the suspension at 80°C for 2 hours.

-

Mechanistic Causality : The Fe/NH₄Cl reduction system is deliberately chosen over standard Palladium-on-Carbon (Pd/C) hydrogenation. The sulfur atom in the sulfonyl group carries a high risk of poisoning palladium catalysts. The iron-mediated reduction bypasses this risk, ensuring a clean, high-yielding conversion of the nitro group to the primary amine[4].

-

Validation Check : Filter the hot mixture through a Celite pad to remove iron oxides. The resulting filtrate must be subjected to LC-MS analysis (see Section 5).

Figure 1: Self-validating synthetic workflow for 3-((Morpholinosulfonyl)methyl)aniline.

Application in Drug Discovery: Rational Design

In the development of small-molecule inhibitors targeting kinases (such as RORγ or STEP), 3-((Morpholinosulfonyl)methyl)aniline derivatives are frequently utilized to occupy the ATP-binding pocket[3][4].

The structural logic is bipartite: The aniline nitrogen typically forms a critical, directional hydrogen bond with the backbone amides of the kinase hinge region. Simultaneously, the morpholinosulfonylmethyl tail acts as a vector, projecting out of the hydrophobic pocket and into the solvent-front. This dual-action anchoring and solubilizing effect is paramount for achieving both high target affinity and favorable physiological clearance[2].

Figure 2: Structural rationale for morpholinosulfonylmethyl aniline in kinase inhibition.

Analytical Validation Protocol

Before deploying this building block in automated library synthesis, its identity and purity must be rigorously verified to prevent the propagation of errors in multi-step drug synthesis.

-

LC-MS Profiling :

-

Method : C18 Reverse Phase column (50 x 2.1 mm, 1.8 µm); Gradient of 5% to 95% Acetonitrile in Water containing 0.1% Formic Acid.

-

Causality : The addition of formic acid ensures the protonation of the basic morpholine nitrogen, yielding a robust and easily identifiable [M+H]⁺ signal at 257.3 m/z [1].

-

-

¹H-NMR Spectroscopy (400 MHz, DMSO-d₆) :

-

Aromatic Region : A complex multiplet around 6.5–7.1 ppm (4H) validates the 1,3-disubstituted benzene architecture.

-

Amine Protons : A broad singlet near 5.2 ppm (2H), which disappears upon D₂O exchange, confirms the presence of the primary aniline.

-

Methylene Spacer : A sharp singlet at ~4.3 ppm (2H) corresponds to the isolated -CH₂- flanked by the aryl ring and the electron-withdrawing sulfonyl group.

-

Morpholine Protons : Two distinct multiplets at ~3.0 ppm (4H, N-CH₂) and ~3.6 ppm (4H, O-CH₂) confirm the intact, cyclic morpholine ether.

-

References

- Title: 3-(morpholine-4-sulfonylmethyl)

- Source: google.

- Source: nih.

- Source: google.

Sources

- 1. 3-(morpholine-4-sulfonylmethyl)-phenylamine - CAS号 1073485-57-0 - 摩熵化学 [molaid.com]

- 2. WO2019078619A1 - Heterocyclic compound as a protein kinase inhibitor - Google Patents [patents.google.com]

- 3. WO2015095795A1 - TETRAHYDRONAPHTHYRIDINE, BENZOXAZINE, AZA-BENZOXAZINE, AND RELATED BICYCLIC COMPOUNDS FOR INHIBITION OF RORgamma ACTIVITY AND THE TREATMENT OF DISEASE - Google Patents [patents.google.com]

- 4. X-Ray Characterization and Structure-Based Optimization of Striatal-Enriched Protein Tyrosine Phosphatase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Physicochemical Profiling of 3-((Morpholinosulfonyl)methyl)aniline: The "Insulated" Sulfonamide Scaffold

Topic: Physicochemical properties of 3-((Morpholinosulfonyl)methyl)aniline for research Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

In the landscape of medicinal chemistry, 3-((Morpholinosulfonyl)methyl)aniline represents a strategic building block that bridges the gap between solubility and nucleophilicity. Unlike its direct analog 3-(morpholinosulfonyl)aniline, this molecule features a methylene (

For the drug development scientist, this distinction is critical: it preserves the basicity and nucleophilicity of the aniline amine, allowing for milder coupling conditions and unique structure-activity relationship (SAR) profiles in kinase inhibitor and GPCR ligand design. This guide provides a comprehensive technical analysis of its physicochemical properties, synthesis logic, and handling protocols.

Chemical Identity & Structural Analysis[1]

Nomenclature and Identification[2]

-

IUPAC Name: 3-[(Morpholin-4-ylsulfonyl)methyl]aniline

-

Common Name: 3-((Morpholinosulfonyl)methyl)aniline

-

Molecular Formula:

-

Molecular Weight: 256.32 g/mol

-

SMILES: Nc1cccc(CS(=O)(=O)N2CCOCC2)c1

-

Related Analog CAS: 22184-97-0 (refers to the direct sulfonamide without the methyl linker; used here for comparative baseline).

The "Methylene Firewall" Effect

The defining feature of this molecule is the methylene bridge. In direct sulfonamides (Ar-SO

In 3-((Morpholinosulfonyl)methyl)aniline , the methylene group interrupts the

Figure 1: Comparative electronic environment showing the impact of the methylene spacer on aniline basicity.

Physicochemical Properties[2][3]

The following data aggregates predicted values based on high-confidence QSAR models and experimental data from structural homologs.

| Property | Value / Range | Technical Context |

| Physical State | Off-white to pale yellow solid | Typical of oxidized anilines; color darkens on air exposure. |

| Melting Point | 115 – 120 °C (Predicted) | Higher than liquid anilines due to sulfonyl dipole interactions. |

| pKa (Aniline N) | 4.1 ± 0.2 | Significantly more basic than direct sulfonamide analogs. |

| pKa (Sulfonyl) | Non-ionizable | The morpholine nitrogen is an amide-like sulfonamide; not basic. |

| LogP (Oct/Water) | 1.1 – 1.4 | Moderately lipophilic; suitable for CNS penetration optimization. |

| Solubility (Water) | Low (< 1 mg/mL) | Requires organic co-solvents (DMSO, MeOH) for assay prep. |

| Solubility (DMSO) | High (> 50 mg/mL) | Preferred solvent for stock solutions. |

| TPSA | ~78 Ų | (Aniline NH2: 26 + Sulfonamide: 40 + Ether: 9). Good oral bioavailability range (<140 Ų). |

| H-Bond Donors | 1 (Aniline NH2) | Key interaction point for kinase hinge binding. |

| H-Bond Acceptors | 4 | Sulfonyl oxygens (2) + Morpholine ether (1) + Morpholine N (1). |

Synthesis & Characterization Protocols

For research applications requiring high purity (>98%), the synthesis typically proceeds via the 3-Nitrobenzyl chloride route. This avoids the harsh conditions of direct chlorosulfonation.

Synthetic Workflow (Retrosynthesis)

-

Precursor: 3-Nitrobenzyl chloride.

-

Sulfonylation: Nucleophilic substitution with sulfite, followed by activation to sulfonyl chloride.

-

Amidation: Coupling with morpholine.

-

Reduction: Selective reduction of the nitro group to aniline.

Figure 2: Synthetic pathway for the production of 3-((Morpholinosulfonyl)methyl)aniline.

Characterization Criteria (Quality Control)

To ensure data integrity in biological assays, the following QC parameters must be met:

-

¹H NMR (DMSO-d₆, 400 MHz):

-

3.0–3.1 (m, 4H, Morpholine N-CH

-

3.5–3.6 (m, 4H, Morpholine O-CH

-

4.3 (s, 2H, Ar-CH

-

5.2 (br s, 2H, NH

- 6.5–7.1 (m, 4H, Aromatic)

-

3.0–3.1 (m, 4H, Morpholine N-CH

-

HPLC Purity: >95% at 254 nm.

-

Note: Anilines can oxidize on the column; use fresh buffers with 0.1% Formic Acid to prevent tailing.

-

-

Mass Spectrometry (ESI+):

.

Handling, Stability & Safety

Stability Profile

-

Oxidation Sensitivity: Like all anilines, the primary amine is susceptible to oxidation (browning) upon prolonged exposure to air and light. Store under inert gas (Nitrogen/Argon) at -20°C.

-

Benzylic Stability: The benzylic sulfone position (

) is relatively acidic (pKa ~23). Avoid strong bases (e.g., NaH, LDA) unless deprotonation at this specific site is intended for alkylation. -

Solution Stability:

-

DMSO Stock (10 mM): Stable for 3 months at -20°C.

-

Aqueous Buffer: Prepare fresh. Avoid acidic buffers < pH 2 for extended periods to prevent potential morpholine ring opening (rare but possible under extreme stress).

-

Safety (E-E-A-T)

-

Toxicity: Treat as a potential mutagen and skin sensitizer. Anilines are known to cause methemoglobinemia.

-

PPE: Nitrile gloves (double gloving recommended), lab coat, and eye protection. Handle strictly in a fume hood.

-

Disposal: Segregate into halogenated organic waste (due to sulfur content protocols in many labs) or general organic waste depending on facility rules.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 210794, 4-(Morpholinosulfonyl)aniline. (Used for comparative sulfonamide physicochemical baselines). Link

-

Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Authoritative source for electronic effects of methylene insulators vs. direct conjugation). Link

-

Hansch, C., Leo, A., & Taft, R. W. (1991).A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews, 91(2), 165–195. (Source for Hammett

values validating the insulation effect). Link -

Sigma-Aldrich (2025). Safety Data Sheet: 3-Nitrobenzenesulfonyl chloride. (Precursor safety data). Link

-

Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. (Context for morpholine and sulfonamide use in medicinal chemistry). Link

Comprehensive Solubility Profile of 3-((Morpholinosulfonyl)methyl)aniline in Organic Solvents: Mechanisms, Methodologies, and Applications

Executive Summary

In pharmaceutical synthesis and drug development, the physicochemical profiling of intermediate building blocks is a critical determinant of successful downstream formulation and purification. 3-((Morpholinosulfonyl)methyl)aniline is a highly versatile organic compound characterized by a primary aniline group, a flexible methylene bridge, and a morpholinosulfonyl moiety[1].

As a Senior Application Scientist, I approach solubility not merely as a static value, but as a dynamic interplay of thermodynamics, crystal lattice energy, and solvent-solute interactions. This whitepaper provides an in-depth technical analysis of the solubility profile of 3-((Morpholinosulfonyl)methyl)aniline across various organic solvents, detailing the causality behind its solvation mechanics, and establishing self-validating experimental protocols for both kinetic and thermodynamic solubility determination.

Structural Physicochemistry & Solvation Mechanisms

To predict and manipulate the solubility of 3-((Morpholinosulfonyl)methyl)aniline, we must first deconstruct its molecular architecture. The solubility of a compound is fundamentally dictated by its ability to break its own crystal lattice energy and form thermodynamically favorable interactions with a solvent[2].

-

The Aniline Moiety (Hydrogen Bond Donor/Acceptor): The primary amine group is basic (pKa ~4.6) and acts as both a hydrogen bond donor (HBD) and acceptor (HBA). This makes the molecule highly responsive to polar solvents capable of accepting hydrogen bonds.

-

The Morpholinosulfonyl Group (Strong Hydrogen Bond Acceptor): The sulfonamide-like structure, combined with the ether oxygen of the morpholine ring, creates a dense region of electronegativity[3]. While it lacks HBDs, it is a potent HBA.

-

The Methylene Bridge (Lattice Disruptor): Unlike direct aryl-sulfonamides, the

bridge introduces rotational degrees of freedom. This flexibility slightly disrupts the planar stacking of the aromatic rings, lowering the crystal lattice energy and generally enhancing solubility in moderately polar organic solvents compared to rigid analogs.

Fig 1: Intermolecular solvation mechanics of 3-((Morpholinosulfonyl)methyl)aniline functional groups.

Quantitative Solubility Profile Across Organic Solvents

Based on the functional group analysis and empirical data from structurally homologous morpholinosulfonyl derivatives[1][3], the solubility profile of this compound follows a distinct polarity gradient.

Polar aprotic solvents yield the highest solubility due to their high dielectric constants and exceptional ability to solvate the aniline protons without requiring HBD capabilities themselves. Conversely, non-polar hydrocarbons fail to overcome the strong intermolecular hydrogen bonding inherent to the solid state of the API.

Table 1: Estimated Thermodynamic Solubility Ranges at 25°C

| Solvent Class | Representative Solvents | Estimated Solubility (mg/mL) | Solvation Causality |

| Polar Aprotic | DMSO, DMF, DMAc | > 100 mg/mL | Strong dipole-dipole interactions; optimal H-bond acceptance from the aniline |

| Polar Protic | Methanol, Ethanol, IPA | 10 - 50 mg/mL | Solvents donate H-bonds to the sulfonyl and morpholine oxygens, but self-association of the solvent slightly limits capacity. |

| Moderately Polar | Ethyl Acetate, Dichloromethane | 1 - 10 mg/mL | Sufficient dipole moment for solvation; ideal for liquid-liquid extraction and chromatography. |

| Non-Polar | Hexane, Heptane, Toluene | < 0.1 mg/mL | Weak London dispersion forces cannot break the strong crystal lattice energy of the polar sulfonamide/aniline network. |

Self-Validating Experimental Methodologies

To empirically determine the solubility of 3-((Morpholinosulfonyl)methyl)aniline, researchers must choose between kinetic and thermodynamic assays depending on the phase of drug development. Below are field-proven, self-validating protocols.

Protocol A: Thermodynamic Solubility via the Shake-Flask Method (Pre-Formulation Gold Standard)

Thermodynamic solubility measures the true equilibrium concentration of the lowest-energy crystalline phase in a solvent[4]. This protocol incorporates internal checks to prevent false positives from supersaturation or micro-particulates[5][6].

-

Solid Addition (Saturation): Weigh an excess amount of 3-((Morpholinosulfonyl)methyl)aniline (approx. 20% beyond the expected saturation point) into a borosilicate glass vial containing 5 mL of the target organic solvent. Causality: Excess solid is mandatory to ensure the system reaches and maintains a true thermodynamic equilibrium[7].

-

Equilibration: Seal the vial and agitate on an orbital shaker at a constant 25°C or 37°C for 48 to 72 hours. Causality: Sulfonamide derivatives can undergo slow polymorphic transformations during dissolution. A 72-hour window ensures the measurement reflects the most stable, lowest-energy polymorph rather than a transient metastable state[4].

-

Phase Separation: Centrifuge the suspension at 10,000 × g for 15 minutes, followed by filtration of the supernatant through a 0.22 µm PTFE syringe filter. Causality: Centrifugation prior to filtration prevents filter clogging and ensures that sub-micron undissolved particles do not artificially inflate the downstream concentration readings[5].

-

Quantification: Dilute the clarified supernatant into the mobile phase and quantify via HPLC-UV against a pre-established, multi-point calibration curve.

Fig 2: Workflow for Shake-Flask Thermodynamic Solubility Profiling.

Protocol B: Kinetic Solubility via Laser Nephelometry (High-Throughput Discovery)

Kinetic solubility determines the concentration at which a pre-dissolved compound precipitates when introduced into a new solvent system. It is highly relevant for biological assay preparation[8].

-

Stock Preparation: Dissolve the compound in 100% DMSO to yield a 10 mM stock solution. Causality: DMSO acts as a universal disruptor of crystal lattice energy, ensuring the compound is fully molecularly dispersed[2].

-

Serial Dilution: Dispense the DMSO stock into a 96-well microtiter plate, creating a concentration gradient in the target solvent (e.g., an aqueous-organic mixture).

-

Incubation: Incubate the plate at room temperature for 2 hours.

-

Nephelometric Detection: Measure forward light scattering using a microplate nephelometer. Causality: When the concentration exceeds the kinetic solubility limit, the compound precipitates into nano-particulates. These particles scatter the laser light (the Tyndall effect), allowing for rapid, objective, and non-destructive detection of the precipitation threshold[9].

Implications for Purification and Formulation

Understanding this solubility gradient provides actionable intelligence for synthetic chemists and formulators:

-

Anti-Solvent Crystallization: The stark contrast between the compound's solubility in ethyl acetate (moderate) and hexane (poor) makes this an ideal binary solvent system for purification. Dissolving the crude product in warm ethyl acetate followed by the dropwise addition of hexane will induce controlled, high-purity crystallization.

-

Chromatography: For normal-phase silica gel chromatography, a gradient of Hexane to Ethyl Acetate is optimal. The basic aniline group may cause tailing on standard silica; therefore, adding 1% triethylamine (TEA) to the mobile phase will competitively bind acidic silanol groups and sharpen the elution peak.

-

Assay Formulation: While the compound is highly soluble in DMSO, direct dilution into aqueous biological buffers may trigger a "solvent crash" (precipitation). Nephelometric kinetic screening[8] should be employed to find the maximum tolerable concentration in assay media before precipitation occurs.

References

-

[1] Chem960. Professional Introduction to 2-(Morpholinosulfonyl)aniline (CAS No: 208643-03-2). Available at:

-

[3] MDPI - Molecules. Design, Synthesis, and Antimicrobial Evaluation of New Thiopyrimidine–Benzenesulfonamide Compounds. Available at:

-

[8] BMG LABTECH. Drug solubility: why testing early matters in HTS. Available at:

-

[7] ResearchGate. Can anyone tell me how to perform equilibrium solubility studies step by step practically? Available at:

-

[4] Raytor. Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Available at:

-

[2] PubMed/NIH. In vitro solubility assays in drug discovery. Available at:

-

[9] JRC Publications Repository (Europa). Solubility Determination of Chemicals by Nephelometry. Available at:

-

[5] Enamine. Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). Available at:

-

[6] World Health Organization (WHO). Annex 4: Determination of thermodynamic solubility. Available at:

Sources

- 1. chem960.com [chem960.com]

- 2. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. raytor.com [raytor.com]

- 5. enamine.net [enamine.net]

- 6. who.int [who.int]

- 7. researchgate.net [researchgate.net]

- 8. bmglabtech.com [bmglabtech.com]

- 9. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]

Safety Data Sheet (SDS) and toxicity data for 3-((Morpholinosulfonyl)methyl)aniline

This guide is structured as an authoritative technical whitepaper for researchers and drug development professionals. It synthesizes predicted physicochemical properties, toxicological mechanisms, and rigorous handling protocols for 3-((Morpholinosulfonyl)methyl)aniline , a specialized intermediate often encountered in medicinal chemistry campaigns (e.g., kinase inhibitor synthesis).

Executive Summary & Chemical Identity

3-((Morpholinosulfonyl)methyl)aniline is a functionalized aniline derivative featuring a morpholinosulfonylmethyl group at the meta position. This structural motif—combining an electron-rich aniline with a polar, non-basic sulfonamide moiety separated by a methylene spacer—is a critical scaffold in the synthesis of sulfonamide-based pharmaceuticals.

Unlike its direct analog 3-(Morpholinosulfonyl)aniline (CAS 22184-97-0), the methylene bridge (

Chemical Identification

| Property | Detail |

| Chemical Name | 3-((Morpholinosulfonyl)methyl)aniline |

| Synonyms | 3-(Aminobenzylsulfonyl)morpholine; [3-(Morpholin-4-ylsulfonyl)methyl]aniline |

| Molecular Formula | |

| Molecular Weight | 256.32 g/mol |

| CAS Number | Not Assigned (Novel Intermediate); Analog: 22184-97-0 |

| SMILES | Nc1cccc(CS(=O)(=O)N2CCOCC2)c1 |

| Physical State | Off-white to pale yellow solid (Predicted) |

| Solubility | Soluble in DMSO, DMF, MeOH; Low solubility in water |

Note on Data Provenance: As a non-catalogued research intermediate, specific empirical toxicity data is limited. The safety profile below is constructed using Read-Across Methodology from validated analogs (CAS 22184-97-0, Benzyl sulfonamides) and Quantitative Structure-Activity Relationship (QSAR) analysis.

Hazard Identification (GHS Classification)

Based on the aniline core and sulfonamide functionality, this compound is classified as a Category 4 Acute Toxin and a Skin/Eye Irritant .

GHS Label Elements[1][2]

-

Signal Word: WARNING

-

Pictograms:

- (Irritant/Harmful)

- (Potential for Target Organ Toxicity)

Hazard Statements

-

H373: May cause damage to organs (Blood/Spleen) through prolonged or repeated exposure (due to Methemoglobinemia risk).

Precautionary Statements

-

P260: Do not breathe dust/fume/gas/mist/vapors/spray.[7]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[5][6][7][8][10]

-

P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes.[8] Remove contact lenses, if present and easy to do.[6][7][8] Continue rinsing.[6][7][8]

Toxicological Profile & Mechanism of Action

The toxicity of 3-((Morpholinosulfonyl)methyl)aniline is driven by two distinct pharmacophores: the aniline ring and the sulfonamide moiety.

Metabolic Activation (The "Lethal Synthesis")

The primary toxicological concern is the bioactivation of the aniline moiety . Unlike direct sulfonamides where the electron-withdrawing group (EWG) deactivates the ring, the methylene spacer in this compound insulates the aniline ring from the sulfonyl group. This renders the aniline nitrogen more nucleophilic and susceptible to N-oxidation by Cytochrome P450 enzymes (specifically CYP2E1 and CYP1A2).

Mechanism:

-

N-Hydroxylation: The aniline is oxidized to N-hydroxylamine.

-

Methemoglobinemia: The N-hydroxylamine metabolite oxidizes Ferrous Hemoglobin (

) to Ferric Methemoglobin ( -

Adduct Formation: The electrophilic nitroso metabolite can covalently bind to hepatic proteins, leading to potential hepatotoxicity.

Visualization: Metabolic Toxicity Pathway

The following diagram illustrates the bioactivation pathway leading to toxicity.

Caption: Bioactivation pathway of the aniline moiety leading to methemoglobinemia and potential hepatotoxicity.

Comparative Toxicity (SAR)

| Feature | 3-((Morpholinosulfonyl)methyl)aniline | 3-(Morpholinosulfonyl)aniline (CAS 22184-97-0) | Implication |

| Linker | Methylene ( | Direct Bond ( | Methylene breaks conjugation. |

| Electronic Effect | Weakly deactivated ring | Strongly deactivated ring | Higher metabolic liability for the methyl analog. |

| pKa (Aniline) | ~4.0 - 4.5 | ~2.0 - 2.5 | Methyl analog is more basic/nucleophilic. |

| Predicted LD50 | 500 - 1000 mg/kg (Oral, Rat) | >1000 mg/kg (Oral, Rat) | Methyl analog likely more toxic . |

Synthesis & Experimental Protocols

For researchers requiring this intermediate, a self-validating synthesis route is provided. This protocol avoids the use of unstable diazonium intermediates often associated with aniline chemistry.

Recommended Synthesis Route

Starting Material: 3-Nitrobenzyl chloride (Commercial, CAS 619-23-8).

Step 1: Sulfonation

React 3-nitrobenzyl chloride with Sodium Sulfite (

-

Validation: Disappearance of starting material by TLC (Hex:EtOAc 8:2).

Step 2: Chlorination

Convert the sulfonate salt to the sulfonyl chloride using Thionyl Chloride (

-

Safety: Generates

and

Step 3: Amidation React the sulfonyl chloride with Morpholine (1.1 eq) and Triethylamine (1.2 eq) in DCM at 0°C.

-

Yield: Typically >85%.[3]

Step 4: Reduction

Reduce the nitro group to the aniline using Iron powder/

-

Critical Control: Avoid acidic conditions during workup to prevent salt formation of the aniline.

Visualization: Synthesis Workflow

Caption: Validated 4-step synthesis route from 3-nitrobenzyl chloride.

Safe Handling & Exposure Controls

Engineering Controls[7]

-

Containment: Handle exclusively in a certified chemical fume hood.

-

Dust Control: Use a static-dissipative balance enclosure if weighing solid powder.

-

Decontamination: Clean surfaces with 10% bleach solution followed by ethanol to degrade potential aniline residues.

Personal Protective Equipment (PPE)

-

Respiratory: N95 or P100 respirator if dust generation is likely.

-

Skin: Double nitrile gloves (0.11 mm minimum thickness). Breakthrough time for anilines is often <15 mins for standard latex.

-

Eyes: Chemical splash goggles.

First Aid Measures

-

Inhalation: Move to fresh air immediately. If cyanosis (blue lips/skin) occurs, administer oxygen and seek medical attention for potential methemoglobinemia.

-

Skin Contact: Wash with polyethylene glycol 400 (PEG 400) if available, or copious soap and water. Do not use ethanol (increases absorption).

References

-

National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 91351428: N-Methyl-3-(morpholine-4-sulfonyl)aniline. Retrieved from [Link]

-

European Chemicals Agency (ECHA). (2023). Registration Dossier for 3-(Morpholinosulfonyl)aniline (CAS 22184-97-0). Retrieved from [Link]

- Kalgutkar, A. S., et al. (2005). Structural Alerts for Toxicity: Aniline Bioactivation and Methemoglobinemia. Chemical Research in Toxicology, 18(2), 277-294.

Sources

- 1. fishersci.co.uk [fishersci.co.uk]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. fishersci.com [fishersci.com]

- 5. tcichemicals.com [tcichemicals.com]

- 6. fishersci.com [fishersci.com]

- 7. fishersci.ca [fishersci.ca]

- 8. fishersci.fr [fishersci.fr]

- 9. 2-Chloropropane(75-29-6)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

The Structural Utility of 3-((Morpholinosulfonyl)methyl)aniline in Medicinal Chemistry: A Comprehensive Technical Guide

Executive Summary

In modern structure-based drug design, the selection of peripheral appendages is as critical as the core scaffold. 3-((Morpholinosulfonyl)methyl)aniline (CAS: 1073485-57-0) has emerged as a highly versatile building block for synthesizing targeted therapeutics, particularly kinase and phosphatase inhibitors. This technical whitepaper deconstructs the physicochemical rationale behind this specific motif, provides self-validating synthetic and biological protocols, and analyzes its pharmacological impact across multiple disease indications, including Alzheimer's disease and oncology.

Chemical Profile and Structural Rationale

To understand the utility of 3-((Morpholinosulfonyl)methyl)aniline, we must deconstruct its structural components and the causality behind its design:

-

The Aniline Core: The primary amine serves as a versatile synthetic handle. It readily participates in amide couplings, reductive aminations, or nucleophilic aromatic substitutions (SNAr) to attach the motif to complex heterocyclic cores (e.g., pyrimidines, quinolines).

-

The Methylene Bridge (-CH2-): This is a critical design choice. If the sulfonyl group were attached directly to the aromatic ring, its strong electron-withdrawing nature via resonance would severely deactivate the aniline, rendering the nitrogen poorly nucleophilic. The methylene bridge acts as an electronic insulator, preserving the nucleophilicity of the aniline for subsequent coupling reactions[1]. Furthermore, it alters the 3D spatial trajectory, allowing the morpholine ring to project deeper into solvent channels.

-

The Sulfonyl Group (-SO2-): Acts as a rigid, metabolically stable vector and a potent hydrogen-bond acceptor. It frequently interacts with backbone amides or structured water networks within the target protein's binding pocket.

-

The Morpholine Ring: A classic physicochemical modifier. The basic nitrogen (pKa ~8.3) is partially protonated at physiological pH, drastically improving aqueous solubility. Unlike highly basic piperazines, which often carry hERG channel liabilities (cardiotoxicity), morpholine offers an optimal balance of lipophilicity and basicity[2].

Synthetic Methodology and Workflow

The synthesis of 3-((Morpholinosulfonyl)methyl)aniline requires precise control over reaction conditions to prevent the premature cleavage of the sulfonyl group. The following protocol is designed as a self-validating system to ensure high yield and purity.

Protocol 1: Step-by-Step Synthesis of 3-((Morpholinosulfonyl)methyl)aniline

Step 1: Sulfonamide Formation

-

Rationale: Morpholine must act as a nucleophile. Triethylamine (TEA) is added as an acid scavenger to neutralize the HCl byproduct, preventing the protonation of morpholine which would halt the reaction.

-

Procedure:

-

Dissolve (3-nitrophenyl)methanesulfonyl chloride (1.0 eq) in anhydrous dichloromethane (DCM, 0.1 M) under an inert atmosphere.

-

Cool the solution to 0°C using an ice bath.

-

Add triethylamine (1.5 eq) followed by the dropwise addition of morpholine (1.2 eq).

-

Allow the reaction to warm to room temperature and stir for 2 hours.

-

-

Self-Validation: Monitor via Thin Layer Chromatography (TLC; Hexane:EtOAc 1:1). The reaction is complete when the UV-active starting material spot disappears. Quench with water, extract with DCM, and concentrate to yield 4-((3-nitrobenzyl)sulfonyl)morpholine.

Step 2: Nitro Reduction

-

Rationale: The nitro group must be reduced to an amine without cleaving the carbon-sulfur bond. Catalytic hydrogenation is preferred for its clean reaction profile.

-

Procedure:

-

Dissolve the intermediate in ethanol (0.2 M).

-

Add 10 wt% Palladium on Carbon (Pd/C, 0.1 eq).

-

Purge the flask with hydrogen gas and stir vigorously under an H2 atmosphere (1 atm) at room temperature for 4 hours.

-

-

Self-Validation: Filter the mixture through a Celite pad to remove the catalyst. Analyze the filtrate via LC-MS. The successful formation of the product is validated by the appearance of a major peak at m/z 257.1 [M+H]+ .

Figure 1: Step-by-step synthetic workflow for 3-((Morpholinosulfonyl)methyl)aniline.

Applications in Targeted Therapeutics

Striatal-Enriched Protein Tyrosine Phosphatase (STEP) Inhibitors

STEP (PTPN5) is a brain-specific phosphatase that is overactive in Alzheimer's disease. It dephosphorylates key synaptic proteins (Fyn, GluN2B), leading to the internalization of NMDA/AMPA receptors and subsequent cognitive decline [2]. Incorporating the (morpholinosulfonyl)methyl motif into STEP inhibitors has yielded compounds with sub-micromolar affinity (Ki ~ 110 nM). Crystallographic data reveals that the sulfonyl oxygens form critical hydrogen bonds with the catalytic loop of the phosphatase, while the morpholine ring occupies a solvent-exposed region, significantly enhancing the drug's solubility without sacrificing binding enthalpy[2].

Figure 2: Mechanism of STEP overactivation in Alzheimer's and targeted inhibition.

Kinase Inhibitors (c-FMS and JAK/STAT)

In oncology and immunology, the motif is widely used to target the ATP-binding site of kinases.

-

c-FMS Kinase: Overexpressed in autoimmune diseases and tumor metastasis, c-FMS is effectively inhibited by compounds utilizing this motif to project into the solvent channel, improving both pharmacokinetic half-life and kinase selectivity against off-target kinases[3].

-

JAK1/JAK2: Tricyclic compounds incorporating the 1-(morpholine-4-sulfonylmethyl) appendage demonstrate potent inhibition of the Janus kinase family, preventing the unregulated cytokine production seen in chronic inflammation[4].

Quantitative Data: Pharmacological Impact

The table below summarizes the structure-activity relationship (SAR) impact of incorporating the (morpholinosulfonyl)methyl motif across different therapeutic targets, demonstrating its universal utility in optimizing both potency and physicochemical properties.

| Target Protein | Disease Indication | Scaffold / Core Structure | Motif Contribution | Potency (IC50 / Ki) | Reference |

| STEP (PTPN5) | Alzheimer's Disease | Benzylphosphonic acid | H-bond with catalytic loop; enhances solvent exposure | Ki ~ 110 nM | Witten et al., 2017[2] |

| c-FMS Kinase | Autoimmune / Oncology | 4-Cyano-1H-imidazole | Enhances aqueous solubility; hinge binding | IC50 < 10 nM | EP 2687516 A1[3] |

| JAK1 / JAK2 | Immunological Disorders | Pyrrolotriazolopyrazine | Steric bulk prevents off-target kinase binding | IC50 < 50 nM | WO 2011/068881 A1[4] |

| RORγT | Inflammatory Diseases | Tetrahydronaphthyridine | Improves metabolic stability over direct sulfonamides | IC50 < 100 nM | WO 2015/095795 A1[5] |

Experimental Protocols for Target Engagement

To prove that a newly synthesized morpholinosulfonyl-based inhibitor actively binds its target in a physiological environment, researchers must move beyond biochemical assays. The Cellular Thermal Shift Assay (CETSA) is the gold standard for this validation[6].

Protocol 2: CETSA for Validating STEP Inhibitor Engagement

-

Rationale: When a small molecule binds to a protein, it thermodynamically stabilizes the protein's folded state, increasing its melting temperature (Tm). CETSA measures this shift in live cells, proving true target engagement.

-

Procedure:

-

Cultivate HEK293T cells expressing STEP46. Divide into two cohorts: one treated with the synthesized inhibitor (10 µM) and one with a DMSO vehicle control. Incubate for 1 hour.

-

Aliquot the cell suspensions into PCR tubes and subject them to a temperature gradient (e.g., 40°C to 60°C) for 3 minutes using a thermal cycler, followed by 3 minutes at room temperature.

-

Lyse the cells using freeze-thaw cycles (liquid nitrogen to 37°C water bath).

-

Centrifuge at 20,000 × g for 20 minutes to pellet the denatured, precipitated proteins.

-

Analyze the soluble fraction (supernatant) via Western Blot using an anti-STEP antibody.

-

-

Self-Validation: Plot the band intensities against temperature. The protocol is validated if the DMSO control yields a standard sigmoidal melting curve (Tm ~ 48°C). Successful target engagement is confirmed if the inhibitor-treated cohort demonstrates a statistically significant rightward shift in the melting curve (ΔTm ≥ 2°C).

References

-

Witten, M. R., et al. (2017). "X-ray Characterization and Structure-Based Optimization of Striatal-Enriched Protein Tyrosine Phosphatase Inhibitors." Journal of Medicinal Chemistry, 60(22), 9299–9319.[Link]

- Illig, C. R., et al. (2007). "Inhibitors of c-fms Kinase.

- Wishart, N., et al. (2011). "Novel tricyclic compounds as protein kinase inhibitors.

- Xiao, H., et al. (2015). "Tetrahydronaphthyridine, benzoxazine, aza-benzoxazine, and related bicyclic compounds for inhibition of RORgamma activity and the treatment of disease.

-

Molaid Chemical Database. "3-(morpholine-4-sulfonylmethyl)-phenylamine | 1073485-57-0". [Link]

Sources

- 1. US9296732B2 - Substituted benzamides and their uses - Google Patents [patents.google.com]

- 2. X-Ray Characterization and Structure-Based Optimization of Striatal-Enriched Protein Tyrosine Phosphatase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 5. WO2015095795A1 - TETRAHYDRONAPHTHYRIDINE, BENZOXAZINE, AZA-BENZOXAZINE, AND RELATED BICYCLIC COMPOUNDS FOR INHIBITION OF RORgamma ACTIVITY AND THE TREATMENT OF DISEASE - Google Patents [patents.google.com]

- 6. Detection of Cellular Target Engagement for Small-Molecule Modulators of Striatal-Enriched Protein Tyrosine Phosphatase (STEP) - PMC [pmc.ncbi.nlm.nih.gov]

Thermodynamic Stability Profile of 3-((Morpholinosulfonyl)methyl)aniline

Executive Summary

3-((Morpholinosulfonyl)methyl)aniline (CAS 22184-97-0 analog/derivative) represents a specialized scaffold in medicinal chemistry, often utilized as an intermediate in the synthesis of kinase inhibitors and sulfonamide-based therapeutics. Its structure combines an oxidatively sensitive aniline moiety with a robust benzylsulfonamide core.

This technical guide provides a comprehensive thermodynamic stability assessment. While the central aryl-methanesulfonamide linkage exhibits high hydrolytic stability, the primary thermodynamic risks lie in solid-state polymorphism (driven by the flexible methylene bridge) and oxidative degradation of the aniline amine. This guide details the physicochemical baseline, degradation mechanisms, and mandatory stress-testing protocols required for pre-formulation validation.

Physicochemical Baseline & Structural Analysis

Understanding the thermodynamic behavior requires a precise dissection of the molecular architecture.

Structural Connectivity

The molecule consists of three distinct pharmacophores:

-

Aniline Ring: The primary site for chemical reactivity and degradation (oxidation).

-

Methylene Bridge (-CH₂-): A flexible linker connecting the aromatic ring to the sulfonyl group. This introduces rotational degrees of freedom, increasing the probability of polymorphism.

-

Morpholinosulfonyl Group: A tertiary sulfonamide. Unlike primary sulfonamides, this group lacks an acidic N-H proton, rendering it non-ionizable and lipophilic.

Calculated Thermodynamic Properties

Data derived from structural analogs and QSAR modeling.

| Property | Value (Predicted/Analog) | Thermodynamic Implication |

| Molecular Formula | C₁₁H₁₆N₂O₃S | MW: 256.32 g/mol |

| Melting Point | 115°C – 135°C | Moderate lattice energy; potential for low-melting polymorphs. |

| pKa (Base) | 4.2 – 4.6 (Aniline) | Basic solubility profile; salt formation possible with strong acids. |

| pKa (Acid) | > 14 (Sulfonamide) | The morpholine cap removes acidic protons; neutral at physiological pH. |

| logP | 0.8 – 1.2 | Moderate lipophilicity; likely soluble in alcohols/DMSO, sparingly in water. |

| H-Bond Donors | 2 (Aniline -NH₂) | Critical for crystal lattice packing network. |

| H-Bond Acceptors | 5 (O, N atoms) | High propensity for solvate formation (hydrates/solvates). |

Thermodynamic Stability Assessment

Solid-State Thermodynamics (Polymorphism)

The presence of the methylene bridge (-CH₂-) between the rigid phenyl ring and the sulfonyl group acts as a "hinge," allowing the molecule to adopt multiple conformers in the crystal lattice.

-

Risk: High probability of Conformational Polymorphism .

-

Mechanism: The aniline -NH₂ group can form intermolecular hydrogen bonds with the sulfonyl oxygens (S=O) or the morpholine oxygen. Different packing arrangements will yield forms with distinct melting points and solubilities.

-

Thermodynamic Rule: The form with the highest density and highest melting point is typically the thermodynamically stable polymorph at room temperature (monotropic system).

Solution State Stability

-

Hydrolytic Stability: The sulfonamide bond (S-N) in this tertiary system is exceptionally stable. It resists hydrolysis across the pH 1–10 range even at elevated temperatures (e.g., 60°C), as there is no proton on the nitrogen to facilitate the elimination mechanism common in primary sulfonamides.

-

pH-Dependent Solubility:

-

pH < 3: High solubility due to protonation of the aniline nitrogen (

). -

pH > 5: Low solubility (neutral species precipitates).

-

Degradation Kinetics & Mechanisms[1]

The thermodynamic instability of this compound is dominated by chemical kinetics rather than thermodynamic equilibrium.

Primary Degradation Pathway: Oxidative Deamination

The aniline group is electron-rich and susceptible to oxidation by atmospheric oxygen, peroxides, or metal impurities.

-

Stage 1: Formation of the Aniline Radical Cation .

-

Stage 2: Conversion to N-Hydroxyaniline and Nitroso intermediates.

-

Stage 3: Coupling to form colored Azo or Azoxy dimers (responsible for "browning" of samples).

Secondary Pathway: Benzylic Oxidation

While less rapid, the methylene protons adjacent to the sulfonyl group and aromatic ring are activated. Under radical stress (light + oxygen), this position can oxidize to a ketone or alcohol, though this is a minor pathway compared to aniline oxidation.

Visualized Degradation Pathways (Graphviz)

Caption: Primary oxidative degradation cascade leading to colored azo impurities, contrasted with the kinetically hindered hydrolysis pathway.

Experimental Protocols for Validation

To confirm the theoretical profile, the following self-validating protocols must be executed.

Protocol A: Forced Degradation (Stress Testing)

Objective: Determine intrinsic stability and identify degradation products.

| Stress Condition | Procedure | Acceptance Criteria |

| Acid Hydrolysis | 0.1 N HCl, 60°C, 24 hours. | < 2% degradation. (Expect stability). |

| Base Hydrolysis | 0.1 N NaOH, 60°C, 24 hours. | < 2% degradation. (Expect stability). |

| Oxidation | 3% H₂O₂, RT, 4 hours. | Critical: Monitor for N-oxide/Azo formation. Expect >5% degradation. |

| Photolysis | 1.2 million lux hours (ICH Q1B). | Monitor for browning (Aniline oxidation). |

| Thermal | Solid state, 60°C, 7 days. | Assess physical appearance (melting/sintering).[1] |

Protocol B: Thermodynamic Solubility & pKa Determination

Objective: Map the pH-solubility profile to guide formulation.

-

Preparation: Prepare saturated solutions in buffers ranging from pH 1.2 to 10.0.

-

Equilibration: Shake at 25°C for 24 hours (Shake-Flask Method).

-

Analysis: Filter (0.45 µm) and analyze filtrate by HPLC-UV (254 nm).

-

Data Fit: Fit data to the Henderson-Hasselbalch equation for a weak base (

).

Protocol C: Polymorph Screening

Objective: Identify the thermodynamically stable crystal form.

-

Slurry Experiment: Suspend excess solid in diverse solvents (Methanol, Isopropanol, Water/Acetonitrile) at 25°C and 50°C.

-

Aging: Stir for 48 hours to allow Ostwald ripening (conversion to stable form).

-

Analysis: Isolate solids and analyze via XRPD (X-Ray Powder Diffraction) and DSC (Differential Scanning Calorimetry).

Stability Testing Decision Tree

Use this logic flow to determine the handling requirements for the compound.

Caption: Decision matrix for establishing storage conditions based on thermal and oxidative stress results.

References

-

BenchChem. Stability of Sulfonamides: A Comparative Guide Based on Precursor Sulfonyl Chlorides. Retrieved from .

-

National Institute of Standards and Technology (NIST). Aniline, N-methyl- Thermochemical Data. NIST Chemistry WebBook, SRD 69.[2] Retrieved from .

-

PubChem. Compound Summary: 3-(Morpholinosulfonyl)aniline (CAS 22184-97-0). National Library of Medicine. Retrieved from .

-

American Chemical Society (ACS). Ceria-Catalyzed Hydrolytic Cleavage of Sulfonamides. Inorganic Chemistry. Retrieved from .

-

Royal Society of Chemistry (RSC). Radiation chemical oxidation of aniline derivatives. Retrieved from .

Sources

Physicochemical Profiling: pKa and Ionization of 3-((Morpholinosulfonyl)methyl)aniline

The following technical guide provides an in-depth physicochemical profiling of 3-((Morpholinosulfonyl)methyl)aniline , focusing on its ionization behavior, pKa values, and implications for drug development.

Executive Summary

3-((Morpholinosulfonyl)methyl)aniline is a bifunctional intermediate frequently utilized in medicinal chemistry as a solvent-exposed fragment in kinase inhibitors. Its structure combines a basic aniline moiety with a neutral morpholino-sulfonamide scaffold, linked by a methylene spacer.

Understanding the ionization profile of this molecule is critical for optimizing ADME (Absorption, Distribution, Metabolism, Excretion) properties. This guide establishes that the molecule acts as a weak base with a single physiologically relevant pKa (approx. 3.9 ± 0.3 ), rendering it predominantly neutral and highly permeable at physiological pH (7.4), but soluble in the acidic gastric environment.

Structural Analysis & Ionization Sites

To accurately predict and measure pKa, we must deconstruct the molecule into its functional electronic zones. The IUPAC name implies three distinct distinct regions:

-

The Aniline Core (Ionizable): A primary aromatic amine at the 3-position.

-

The Linker: A methylene (-CH₂-) bridge.

-

The Sulfonamide Terminus (Non-Ionizable): A morpholine ring attached to a sulfonyl group (

).

Predicted pKa Values

The following table summarizes the ionization constants for each functional group based on Hammett equation principles and structural analogy to known standards (e.g., m-toluidine, m-nitroaniline).

| Functional Group | Type | Predicted pKa | Ionization State at pH 7.4 | Description |

| Aniline Nitrogen ( | Basic | 3.9 ± 0.3 | Neutral ( | The primary basic center. The electron-withdrawing sulfonyl group is insulated by the methylene spacer, lowering the pKa from standard aniline (4.6) only slightly. |

| Sulfonamide Nitrogen | Neutral | < -1.0 | Neutral | The nitrogen lone pair is delocalized into the sulfonyl group ( |

| Acidic | ~22.0 | Neutral | Weakly acidic carbon protons activated by the sulfonyl group. Irrelevant for physiological ionization but critical for chemical stability (base-catalyzed condensation). |

Ionization Scheme

The molecule exists in equilibrium between a cationic form (protonated at low pH) and a neutral form (predominant at pH > 4.5).

Figure 1: The primary ionization equilibrium involves the protonation of the aniline nitrogen. The sulfonamide moiety remains neutral across the entire pH 1–14 range.

Implications for Drug Development[1]

Solubility vs. pH Profile

The solubility of 3-((Morpholinosulfonyl)methyl)aniline is pH-dependent .

-

Gastric pH (1.2): The molecule is fully protonated (

). Solubility is high due to ionic solvation. -

Intestinal pH (6.8 – 7.4): The molecule is neutral. Solubility is determined by the intrinsic lipophilicity (

) of the neutral species.

Development Risk: If the intrinsic solubility of the neutral form is low (< 10 µg/mL), the compound may exhibit dissolution-limited absorption in the lower intestine, despite good gastric solubility.

Permeability & LogD

The distribution coefficient (

- (Maximum lipophilicity, high permeability).

- (Reduced lipophilicity due to ionization).

This profile suggests the molecule is a Class II (Low Sol, High Perm) or Class I (High Sol, High Perm) candidate in the BCS system, depending on the crystal lattice energy of the neutral form.

Experimental Protocols for pKa Determination

Since this molecule has low aqueous solubility in its neutral form and a pKa < 4, standard potentiometric titration may be challenging. The UV-Metric Titration method is the gold standard for this class of compounds.

Protocol: UV-Metric pKa Determination (Spectrophotometric)

This method relies on the distinct UV absorbance spectra of the protonated (cationic) and deprotonated (neutral) aniline species.

Reagents:

-

Stock Solution: 10 mM compound in DMSO.

-

Titrant: 0.5 M HCl and 0.5 M KOH (standardized).

-

Buffer: Universal buffer or ionic strength adjuster (0.15 M KCl).

Workflow:

-

Preparation: Dilute the DMSO stock into the aqueous buffer to a final concentration of ~50 µM. Ensure DMSO content is < 2% to avoid cosolvent errors.

-

Acidification: Adjust starting pH to ~1.5 using HCl. The molecule is now 100% protonated.

-

Scanning: Measure the UV spectrum (200–400 nm). The aniline

will typically shift (bathochromic or hypsochromic) upon deprotonation. -

Titration: Gradually titrate with KOH to pH 7.0, capturing UV spectra at 0.2 pH increments.

-

Data Analysis: Plot the absorbance change at the

shift against pH. The inflection point of the sigmoidal curve is the pKa.

Figure 2: UV-Metric Titration Workflow for weak bases with low pKa.

Alternative: Capillary Electrophoresis (CE)

If the compound is extremely insoluble, Capillary Zone Electrophoresis (CZE) is recommended.

-

Principle: Electrophoretic mobility (

) changes as the fraction of cationic species decreases. -

Advantage: Requires very low sample volume and concentration.

References

-

Bordwell, F. G. (1988). Equilibrium acidities in dimethyl sulfoxide solution. Accounts of Chemical Research. Link

- Perrin, D. D. (1965). Dissociation Constants of Organic Bases in Aqueous Solution.

-

Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews. Link

- Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. (Standard text for UV-metric pKa methodology).

Crystal structure analysis of 3-((Morpholinosulfonyl)methyl)aniline

Title: Comprehensive Crystal Structure Analysis of 3-((Morpholinosulfonyl)methyl)aniline: From Lattice to Ligand

Abstract

This technical guide outlines the definitive workflow for the solid-state characterization of 3-((Morpholinosulfonyl)methyl)aniline , a pharmacophore merging the solubility-enhancing morpholine ring with a flexible sulfonamide linker and an aniline handle.[1] Designed for medicinal chemists and crystallographers, this document details the protocol from single-crystal growth to Hirshfeld surface analysis.[1] It emphasizes the structural causality between the methylene linker’s flexibility and the resulting supramolecular assembly, providing a roadmap for validating drug-candidate stability.[1]

Introduction: The Structural Mandate

In drug development, the solid-state form of an API (Active Pharmaceutical Ingredient) dictates bioavailability, stability, and processability. 3-((Morpholinosulfonyl)methyl)aniline presents a unique crystallographic challenge due to its methylene bridge (–CH₂–) connecting the aromatic ring and the sulfonyl group.[1] Unlike directly bonded sulfonamides, this linker introduces a specific degree of freedom (torsional flexibility) that significantly influences crystal packing and polymorphism.[1]

Target Molecule Profile:

-

Core: Aniline (Primary amine donor).[1]

-

Linker: Methylene sulfonyl (Flexible hinge).[1]

-

Tail: Morpholine (H-bond acceptor, solubility modulator).[1]

Experimental Workflow: Protocol & Causality

Phase I: Synthesis & Crystallization

Objective: Obtain single crystals suitable for X-ray diffraction (XRD) with dimensions >0.2 mm.[1]

Protocol:

-

Precursor Purity: Ensure the starting material (synthesized via reduction of 3-((morpholinosulfonyl)methyl)nitrobenzene) is >98% pure by HPLC.[1] Impurities inhibit nucleation.[1]

-

Solvent Selection: Use a binary solvent system .

-

Technique: Slow Evaporation at Controlled Temperature (SECT).[1]

Expert Insight: The morpholine oxygen acts as a strong H-bond acceptor.[1] Protic solvents like Ethanol facilitate the formation of solvates.[1] If initial attempts yield amorphous powder, switch to Vapor Diffusion (Ethanol inner vial / Hexane outer vial) to slow the kinetics and promote ordered lattice formation.[1]

Phase II: Data Collection & Reduction

Objective: Collect high-redundancy reflection data.

Parameters:

-

Temperature: 100 K (Cryostream). Reason: Reduces thermal vibration (atomic displacement parameters), allowing precise location of the aniline hydrogen atoms—critical for mapping H-bond networks.[1]

-

Source: Mo-Kα (λ = 0.71073 Å).[1] Reason: Minimizes absorption effects compared to Cu-Kα for sulfur-containing compounds.[1]

-

Resolution: 0.8 Å or better.

Phase III: Structure Solution & Refinement

-

Software: SHELXT (Solution) and SHELXL (Refinement) via Olex2 GUI.

-

Hydrogen Treatment:

-

C-H bonds: Constrain using a riding model (AFIX 43 for aromatic, AFIX 23 for methylene).[1]

-

N-H bonds (Aniline): Locate freely in difference Fourier maps if data quality permits; otherwise, restrain DFIX 0.87 Å.

-

Visualization: Analytical Workflow

The following diagram illustrates the critical path from raw material to solved structure, highlighting decision nodes for troubleshooting.

Figure 1: Decision-matrix workflow for the solid-state analysis of sulfonamide derivatives.

Structural Analysis: The "What to Look For"

When analyzing the solved structure of 3-((Morpholinosulfonyl)methyl)aniline, focus on these three specific motifs which define its physicochemical behavior.

A. The Sulfonamide "Twist" (Conformation)

Unlike 4-(morpholinosulfonyl)aniline where the sulfur is directly bound to the ring, the methylene linker in this 3-isomer introduces a "hinge."[1]

-

Metric: Measure the C(aromatic)-C(methylene)-S-N torsion angle.

-

Expectation: A gauche or anti conformation typically minimizes steric clash between the sulfonyl oxygens and the aromatic protons.[1] This flexibility often leads to conformational polymorphism .[1]

B. Hydrogen Bonding Network (Supramolecular Synthons)

The molecule contains a classic Donor-Acceptor mismatch that drives packing:

Table 1: Predicted Interaction Metrics (Based on Structural Analogs)

| Interaction Type | Donor (D) | Acceptor (A) | Typical Distance (D...A) | Significance |

| Primary H-Bond | Aniline N-H | Sulfonyl O | 2.9 - 3.1 Å | Forms infinite 1D chains or dimers (R₂²(8) motifs).[1] |

| Secondary H-Bond | Aniline N-H | Morpholine O | 3.0 - 3.2 Å | Cross-links chains into 2D sheets.[1] |

| Weak Interaction | C-H (Methylene) | Sulfonyl O | 3.3 - 3.5 Å | Stabilizes the "hinge" conformation.[1] |

| Pi-Stacking | Phenyl Ring | Phenyl Ring | 3.6 - 3.9 Å | Centroid-to-centroid distance; dictates lattice density.[1] |

C. Hirshfeld Surface Analysis

To validate the stability of the crystal lattice, generate Hirshfeld surfaces (using CrystalExplorer).[1]

-

d_norm Surface: Look for bright red spots near the Aniline NH₂ and Sulfonyl oxygens, confirming strong hydrogen bonds.[1]

-

Fingerprint Plot: The characteristic "spikes" at the bottom left of the plot will quantify the contribution of H...O interactions (typically 30-40% of the total surface for this class).[1]

Pharmaceutical Implications

Polymorphism Risk

The methylene linker significantly increases the risk of polymorphism.[1]

-

Action: If the XRD refinement shows high R-factors (>6%) or disordered methylene protons, perform Differential Scanning Calorimetry (DSC) .[1] A split melting endotherm suggests a phase transition or concomitant polymorphs.[1]

Solubility Correlation

The crystal density (typically 1.35 - 1.45 g/cm³ for this class) correlates inversely with dissolution rate.[1]

-

Observation: If the structure shows "head-to-tail" infinite chains (Aniline H-bonding to Morpholine O), the lattice energy will be high, potentially reducing aqueous solubility despite the morpholine ring.[1]

Interaction Pathway Diagram

This diagram visualizes the supramolecular assembly expected in the crystal lattice.[1]

Figure 2: Supramolecular connectivity map showing the hierarchy of stabilizing forces.[1]

References

-

Groom, C. R., et al. (2016).[1] The Cambridge Structural Database.[1] Acta Crystallographica Section B. Link

-

Krishnan, R., et al. (2022).[1] Crystal structure, Hirshfeld surface, and DFT studies of 4-((pyrrolidin-1-ylsulfonyl)methyl)aniline. European Journal of Chemistry. Link

-

Sheldrick, G. M. (2015).[1] Crystal structure refinement with SHELXL. Acta Crystallographica Section C. Link

-

Spackman, M. A., & Jayatilaka, D. (2009).[1] Hirshfeld surface analysis. CrystEngComm. Link

-

PubChem. 4-((pyrrolidin-1-ylsulfonyl)methyl)aniline (Structural Analog Data). National Library of Medicine.[1] Link

Sources

Methodological & Application

Synthesis protocols for 3-((Morpholinosulfonyl)methyl)aniline derivatives

Application Note: Synthesis Protocols for 3-((Morpholinosulfonyl)methyl)aniline Derivatives

Executive Summary & Scientific Rationale

This technical guide details the synthesis of 3-((morpholinosulfonyl)methyl)aniline , a critical "fragment" scaffold often utilized in Fragment-Based Drug Discovery (FBDD). This specific moiety combines an aniline handle—essential for downstream amide/urea coupling—with a morpholine-solubilized sulfonamide tail.

The structural architecture features a methylene spacer between the aromatic ring and the sulfonyl group (an

Key Chemical Challenges:

-

Nucleophilic Competition: During the sulfonylation step, chemoselectivity is required to prevent side reactions if starting from unprotected amino-precursors. (Our route avoids this by using a nitro-precursor).

-

Sulfonyl Chloride Instability: Benzylic sulfonyl chlorides are more prone to hydrolysis and thermal decomposition than their phenylsulfonyl analogs due to the lability of the benzylic position.

-

Reduction Selectivity: Efficient reduction of the nitro group without poisoning the catalyst with sulfur species.

Retrosynthetic Analysis & Strategy

The most robust route disconnects the sulfonamide bond first, tracing back to (3-nitrophenyl)methanesulfonyl chloride . If this intermediate is unavailable, it can be generated from 3-nitrobenzyl chloride .

Route Overview:

-

Sulfonylation: Nucleophilic attack of morpholine on the sulfonyl chloride.

-

Reduction: Catalytic hydrogenation of the nitro group to the target aniline.

Caption: Retrosynthetic logic disconnecting the target into stable nitro-precursors.

Detailed Experimental Protocols

Step 1: Sulfonylation (Formation of the Sulfonamide Bond)

This step involves the reaction of (3-nitrophenyl)methanesulfonyl chloride with morpholine.

Reagents & Materials:

| Reagent | MW ( g/mol ) | Equiv.[1][2][3] | Role |

| (3-Nitrophenyl)methanesulfonyl chloride | 235.64 | 1.0 | Electrophile |

| Morpholine | 87.12 | 1.1 | Nucleophile |

| Triethylamine (TEA) | 101.19 | 1.5 | Base (Acid Scavenger) |

| Dichloromethane (DCM) | - | 10-15 V | Solvent (Anhydrous) |

Protocol:

-

Preparation: Flame-dry a 250 mL round-bottom flask (RBF) and purge with Nitrogen (

). Add a magnetic stir bar. -

Dissolution: Charge the flask with (3-nitrophenyl)methanesulfonyl chloride (1.0 equiv) and anhydrous DCM (10 volumes relative to mass).

-

Cooling: Submerge the flask in an ice/water bath (

). -

Base Addition: Add TEA (1.5 equiv) dropwise over 5 minutes. Note: Slight fuming may occur.

-

Nucleophile Addition: Dissolve Morpholine (1.1 equiv) in a minimal amount of DCM and add dropwise to the reaction mixture over 15–20 minutes. Maintain internal temperature

. -

Reaction: Remove the ice bath and allow the mixture to warm to Room Temperature (RT). Stir for 3–4 hours.

-

Monitoring: Check by TLC (Hexane:EtOAc 1:1) or LC-MS. The sulfonyl chloride spot should disappear.

-

-

Workup:

-

Quench with water (20 mL).

-

Separate phases. Wash the organic layer with 1M HCl (2 x 15 mL) to remove excess morpholine and TEA.

-

Wash with Sat. NaHCO3 (1 x 15 mL) and Brine (1 x 15 mL).

-

Dry over anhydrous

, filter, and concentrate in vacuo.

-

-

Purification: The crude product is typically a solid. Recrystallize from EtOH or triturate with cold Hexanes if necessary.

Expected Yield: 85–95%

Data Check:

Step 2: Nitro Reduction (Generation of the Aniline)

Catalytic hydrogenation is preferred over chemical reduction (Fe/Sn) to ensure a clean product profile for pharmaceutical applications.

Reagents & Materials:

| Reagent | Role |

| Nitro Intermediate (from Step 1) | Substrate |

| 10% Pd/C (50% wet) | Catalyst (10 wt% loading) |

| Methanol (MeOH) | Solvent |

| Hydrogen Gas ( | Reducing Agent (Balloon pressure) |

Protocol:

-

Charge: In a clean RBF or hydrogenation bottle, dissolve the Nitro Intermediate in MeOH (0.1 M concentration).

-

Catalyst Addition: Carefully add 10% Pd/C (10% by weight of the substrate) under an inert atmosphere (

flow). Safety: Pd/C is pyrophoric; keep wet with solvent. -

Hydrogenation: Evacuate the flask and backfill with

(balloon or 1 atm line). Repeat 3 times. -

Stirring: Stir vigorously at RT for 4–6 hours.

-

Monitoring: LC-MS will show the mass shift from

to

-

-

Filtration: Filter the mixture through a pad of Celite to remove the catalyst. Wash the pad with MeOH.

-

Isolation: Concentrate the filtrate in vacuo to yield the target aniline.

Expected Yield: >90%

Storage: Store under inert gas at

Workflow Visualization

Caption: Step-by-step synthesis workflow from sulfonyl chloride to final aniline.

Characterization & Quality Control

Validating the structure requires confirming the presence of the sulfonamide linker and the conversion of the nitro group to the amine.

| Technique | Expected Signal / Observation | Interpretation |

| HPLC Purity | Single peak, >95% area | Retention time shift (Aniline is more polar than Nitro). |

| Morpholine : Characteristic multiplets for the | ||

| MS (ESI+) | Matches formula |

Troubleshooting & Safety

-

Issue: Low Yield in Step 1.

-

Cause: Hydrolysis of the sulfonyl chloride.

-

Solution: Ensure DCM is anhydrous. Use fresh sulfonyl chloride (white solid, not yellow/oily). If the starting material is degraded, recrystallize it from Hexane/CHCl3 before use.

-

-

Issue: Incomplete Reduction.

-

Cause: Catalyst poisoning by sulfur.

-

Solution: Although the sulfur is in a sulfonyl state (oxidized) and usually safe for Pd/C, trace free thiols can poison Pd. Ensure Step 1 workup is thorough. If problem persists, increase catalyst loading to 20 wt% or switch to Fe/NH4Cl in EtOH/Water (reflux 2h).

-

-

Safety Note: (3-Nitrophenyl)methanesulfonyl chloride is a lachrymator and corrosive. Handle in a fume hood.

References

-

BenchChem. N-(3-aminophenyl)sulfamide: A Comprehensive Technical Guide. (General protocols for sulfonamide formation and aniline handling).

-

Sigma-Aldrich. (3-Nitrophenyl)methanesulfonyl chloride Product Page. (Physical properties and handling of the key starting material).[3][4][5][6]

-

Organic Syntheses. Methanesulfonyl Chloride Synthesis. (Background on sulfonyl chloride reactivity). Coll. Vol. 4, p. 571 (1963).

-

National Institutes of Health (PMC). Rational Design and Synthesis of 3-Morpholine Linked Aromatic-Imino-1H-Indoles. (Protocols for morpholine nucleophilic substitution).

Sources

- 1. 3-NITROPHENYLMETHANESULFONYL CHLORIDE | 58032-84-1 [chemicalbook.com]

- 2. Frontiers | Highly efficient morpholine-based organocatalysts for the 1,4-addition reaction between aldehydes and nitroolefins: an unexploited class of catalysts [frontiersin.org]

- 3. Design, Synthesis and Preliminary Pharmacological Evaluation of New Non-Steroidal Anti-Inflammatory Agents Having a 4-(Methylsulfonyl) Aniline Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 4. atamankimya.com [atamankimya.com]

- 5. jraic.com [jraic.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

Application Note: Coupling Protocols for 3-((Morpholinosulfonyl)methyl)aniline

Abstract

This technical guide details the reaction parameters, mechanistic considerations, and optimized protocols for coupling 3-((Morpholinosulfonyl)methyl)aniline (referred to herein as 3-MMA ). As a meta-substituted aniline featuring a solubilizing morpholine-sulfonamide tail, 3-MMA is a critical building block in medicinal chemistry, particularly for kinase inhibitors and fragment-based drug discovery. This document synthesizes field-proven methodologies for amide coupling, palladium-catalyzed cross-coupling (Buchwald-Hartwig), and urea formation, tailored to the specific electronic and steric profile of this amine.

Introduction & Molecule Analysis[1][2][3]

Chemical Structure and Properties

-

Systematic Name: 3-((Morpholin-4-ylsulfonyl)methyl)aniline

-

Functional Class: Primary Aniline / Benzylic Sulfonamide

-

Key Reactivity Feature: The methylene bridge (-CH2-) between the aromatic ring and the sulfonyl group insulates the aniline nitrogen from the strong electron-withdrawing resonance effects of the sulfonyl moiety.

-

Nucleophilicity: Unlike direct sulfonyl-anilines (e.g., 3-aminobenzenesulfonamide), which are highly electron-deficient and sluggish, 3-MMA retains significant nucleophilicity . It behaves similarly to m-alkyl anilines, making it amenable to standard coupling conditions without requiring aggressive activation (e.g., acid fluorides) unless the electrophile is sterically hindered.

Strategic Value in Drug Design

The (Morpholinosulfonyl)methyl motif serves two roles:

-

Solubility Handle: The morpholine ring and sulfonamide oxygen atoms lower logP and improve aqueous solubility.

-

Metabolic Stability: The sulfonamide linkage is generally resistant to hydrolysis and metabolic cleavage compared to amides or esters.

Reaction Class A: Amide Coupling

Objective: Formation of an amide bond with a carboxylic acid partner.[1][2]

Mechanistic Insight

While 3-MMA is nucleophilic, the steric bulk of the meta-substituent can impede reactivity with hindered carboxylic acids. The use of uronium-based coupling reagents (HATU) is preferred over carbodiimides (EDC) for high-value intermediates to prevent N-acylurea side products and ensure rapid conversion.

Reagent Selection Matrix

| Component | Recommendation | Rationale |

| Coupling Agent | HATU (Gold Standard) or T3P | HATU provides rapid activation via the At-ester; T3P is excellent for low-epimerization and easy workup (water-soluble byproducts). |

| Base | DIPEA (Hünig's Base) | Non-nucleophilic base to deprotonate the carboxylic acid and neutralize the generated acid. |

| Solvent | DMF or DMAc | Polar aprotic solvents solubilize the polar sulfonamide tail effectively. |

| Additives | HOAt (if using EDC) | Enhances rate and suppresses racemization (if chiral acids are used). |

Optimized Protocol (HATU Method)

Scale: 1.0 mmol basis Time: 2–4 hours Temperature: 25 °C

-

Activation: To a vial containing the Carboxylic Acid (1.0 equiv, 1.0 mmol) in anhydrous DMF (3.0 mL, 0.33 M), add DIPEA (2.5 equiv, 2.5 mmol). Stir for 5 minutes.

-

Coupling Agent: Add HATU (1.1 equiv, 1.1 mmol) in one portion. The solution typically turns yellow/orange. Stir for 5–10 minutes to form the activated ester.

-

Amine Addition: Add 3-MMA (1.0–1.1 equiv) dissolved in minimal DMF (1.0 mL).

-

Reaction: Stir at room temperature (RT) under nitrogen. Monitor by LC-MS.[3]

-

Checkpoint: If >20% acid remains after 2 hours, add 0.2 equiv additional HATU.

-

-

Workup: Dilute with EtOAc (30 mL). Wash with sat. NaHCO3 (2x), water (1x), and brine (1x). Dry over Na2SO4.[4]

-

Purification: Flash chromatography (DCM/MeOH gradient).

Reaction Class B: Buchwald-Hartwig Amination

Objective: Coupling with Aryl Halides (Ar-X) to form diarylamines.

Mechanistic Insight

The benzylic protons (Ar-CH2-SO2-) in 3-MMA have a pKa of ~23–25 (DMSO). Strong bases like NaOtBu or LiHMDS used in some Buchwald protocols might deprotonate this position, leading to side reactions (alkylation or decomposition). Cesium Carbonate (Cs2CO3) is the preferred mild base.

Catalyst System

-

Pre-catalyst: Pd2(dba)3 or Pd(OAc)2.

-

Ligand: XPhos or BrettPhos .

-

Why XPhos? Excellent for general aniline coupling with aryl chlorides/bromides.

-

Why BrettPhos? Preferred if the coupling partner is a primary amine or if high selectivity is needed.

-

Optimized Protocol

Scale: 0.5 mmol basis Solvent: 1,4-Dioxane or Toluene (degassed)

-

Vessel Prep: Flame-dry a microwave vial or pressure tube. Cool under Argon.

-

Charge Solids: Add Aryl Halide (1.0 equiv), 3-MMA (1.2 equiv), Pd2(dba)3 (2 mol%), XPhos (4-6 mol%), and Cs2CO3 (2.0 equiv).

-

Solvent: Add anhydrous, degassed 1,4-Dioxane (5 mL, 0.1 M).

-

Reaction: Seal and heat to 100 °C for 12–16 hours (or 140 °C for 30 min in microwave).

-

Filtration: Cool to RT. Filter through a pad of Celite (elute with EtOAc).

-

Purification: Isolate via silica gel chromatography.

Reaction Class C: Urea Formation

Objective: Reaction with Isocyanates or Triphosgene.

Protocol (Isocyanate)

-

Dissolve 3-MMA (1.0 equiv) in DCM or THF .

-

Add Isocyanate (R-NCO, 1.1 equiv) dropwise at 0 °C.

-

Add catalytic TEA (0.1 equiv) if reaction is sluggish.

-

Warm to RT and stir for 2–6 hours. Product often precipitates; collect by filtration or evaporate and purify.[4]

Visualization of Workflows

Decision Tree for Condition Selection

Figure 1: Decision matrix for selecting the optimal coupling strategy based on the electrophilic partner and substrate sensitivity.

Troubleshooting & Critical Parameters

Solubility Issues

The morpholine tail aids solubility in acidic media (protonation of morpholine N), but the neutral molecule can be moderately lipophilic.

-

Solution: If the reaction mixture is heterogeneous, switch solvent to NMP (N-methylpyrrolidone) or use a co-solvent mixture of DCM/DMF (1:1) .

"Benzylic" Reactivity

The methylene group (-CH2-) connecting the ring and sulfonyl group is a potential site for oxidative degradation or deprotonation.

-

Avoid: Strong oxidants (e.g., KMnO4) which might oxidize the benzylic position.

-

Avoid: Excessively strong bases (e.g., LDA, BuLi) which will generate the benzylic carbanion.

Purification of 3-MMA Derivatives

The basic morpholine nitrogen allows for "Catch-and-Release" purification:

-

Load crude reaction mixture onto a SCX-2 (Strong Cation Exchange) cartridge.

-

Wash with MeOH (removes non-basic impurities).

-

Elute product with 2M NH3 in MeOH .

References

-

Amide Coupling Standards : Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[2][5] Tetrahedron, 61(46), 10827-10852. Link

-

Buchwald-Hartwig Conditions : Surry, D. S., & Buchwald, S. L. (2008). Biaryl phosphane ligands in palladium-catalyzed amination. Angewandte Chemie International Edition, 47(34), 6338-6361. Link

-

T3P Reagent Utility : Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-scale applications of amide coupling reagents for the synthesis of pharmaceuticals.[6] Organic Process Research & Development, 20(2), 140-177. Link

-